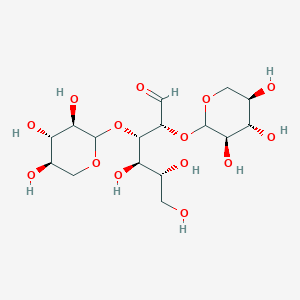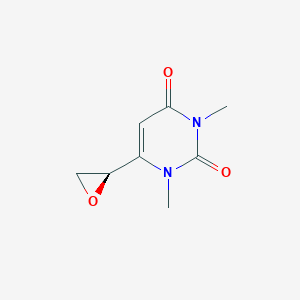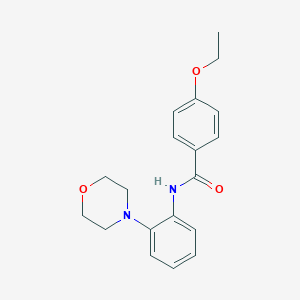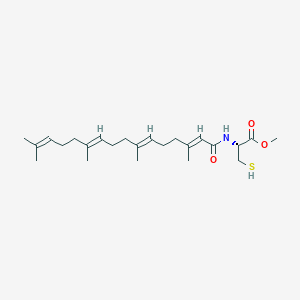![molecular formula C17H17BrN2O2 B238429 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound is a member of the benzamide class of compounds and has been found to have significant biological activity.
Mechanism Of Action
The mechanism of action of 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide is not fully understood. However, it has been suggested that the compound may exert its anti-cancer activity through the inhibition of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression.
Biochemical And Physiological Effects
Studies have shown that 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of their growth. The compound has also been found to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for the development of novel anti-cancer drugs. However, the compound has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several potential future directions for the research on 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide. One possible direction is to explore its use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its effects on various cellular pathways.
Synthesis Methods
The synthesis of 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide involves the reaction of 3-amino-N-(3-bromo-phenyl)benzamide with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, resulting in the formation of the desired compound.
Scientific Research Applications
3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been found to have significant anti-cancer activity, with studies showing that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
Product Name |
3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide |
|---|---|
Molecular Formula |
C17H17BrN2O2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
3-bromo-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H17BrN2O2/c1-11(2)16(21)19-14-7-4-8-15(10-14)20-17(22)12-5-3-6-13(18)9-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
POYFTMVNLIUIRE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)


![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)



![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)